7H-Benzo[c]fluorene chemical properties and structure
7H-Benzo[c]fluorene chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and biological significance of 7H-Benzo[c]fluorene. The information is curated for professionals in research, scientific, and drug development fields, with a focus on presenting quantitative data, experimental methodologies, and visual representations of key pathways and structures.
Chemical Structure and Identification
7H-Benzo[c]fluorene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings. Its structure is derived from fluorene (B118485) with an additional benzene ring fused to the 'c' face of the fluorene nucleus.
Caption: 2D Chemical Structure of 7H-Benzo[c]fluorene.
Physicochemical and Toxicological Properties
A summary of the key chemical and physical properties of 7H-Benzo[c]fluorene is presented in the table below. This data is essential for understanding its environmental fate, transport, and biological interactions.
| Property | Value | Reference(s) |
| IUPAC Name | 7H-Benzo[c]fluorene | [1][2] |
| Synonyms | 3,4-Benzofluorene, Benzo[c]fluorene | [1][2] |
| CAS Number | 205-12-9 | [1] |
| Molecular Formula | C₁₇H₁₂ | [1] |
| Molecular Weight | 216.28 g/mol | [1] |
| Melting Point | 125–127 °C (predicted) | [2] |
| Boiling Point | 398 °C (predicted) | [2] |
| Water Solubility | log10WS: -6.23 (mol/L) (calculated) | [3] |
| Octanol/Water Partition Coefficient | logPoct/wat: 4.411 (calculated) | [3] |
| Carcinogenicity | IARC Group 3: Not classifiable as to its carcinogenicity to humans | [2] |
Spectroscopic Data
Mass Spectrometry
The electron ionization (EI) mass spectrum of 7H-Benzo[c]fluorene is characterized by a prominent molecular ion peak (M⁺) at m/z 216, which is typical for stable aromatic compounds. Fragmentation is generally limited, with notable ions corresponding to the loss of one or more hydrogen atoms ([M-H]⁺, [M-2H]⁺).[1]
NMR Spectroscopy
Biological Activity and Metabolism
7H-Benzo[c]fluorene is recognized for its mutagenic and carcinogenic properties, primarily acting as a potent lung tumorigen.[2][4] Its toxicity is not inherent but arises from its metabolic activation into reactive intermediates that can form covalent adducts with DNA.
Metabolic Activation Pathway
The metabolic activation of 7H-Benzo[c]fluorene is a critical process in its mechanism of toxicity. This multi-step process is primarily mediated by cytochrome P450 enzymes.
Caption: Metabolic activation of 7H-Benzo[c]fluorene.
The biotransformation begins with the oxidation of 7H-Benzo[c]fluorene by cytochrome P450 enzymes, particularly CYP1A1, to form a trans-3,4-dihydrodiol.[2] This intermediate is further epoxidized by the same enzymes to yield highly reactive anti- and syn-diol epoxides.[2] These diol epoxides are the ultimate carcinogens, capable of covalently binding to DNA to form adducts, which can lead to mutations and the initiation of cancer.[2][5]
Experimental Protocols
Synthesis of 7H-Benzo[c]fluorene
While several synthetic routes exist, a common laboratory-scale synthesis can be conceptualized based on the self-condensation of 2H-inden-1-one, which is derived from 1-indanone (B140024).
Caption: A conceptual synthesis workflow for 7H-Benzo[c]fluorene.
Methodology:
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Bromination: 1-indanone is brominated at the 3-position using a reagent such as N-bromosuccinimide to yield 3-bromoindanone.[2]
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Dehydrobromination: The resulting 3-bromoindanone is treated with a base like triethylamine (B128534) to facilitate dehydrobromination, forming 2H-inden-1-one.[2]
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Self-Condensation: Heating 2H-inden-1-one induces a self-condensation reaction to produce 7H-benzo[c]fluoren-9-one.[2]
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Reduction: The ketone group of 7H-benzo[c]fluoren-9-one is reduced to a methylene (B1212753) group using a reducing agent like hydrazine (B178648) hydrate (B1144303) (Wolff-Kishner reduction) to yield the final product, 7H-Benzo[c]fluorene.[2]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the detection and quantification of PAHs, including 7H-Benzo[c]fluorene, in various environmental and biological matrices.
Instrumentation:
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Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).
-
Capillary Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is typically used.
Typical GC Conditions:
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Injection Mode: Splitless injection is commonly used for trace analysis.
-
Injector Temperature: 280-300 °C.
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Oven Temperature Program: A temperature gradient is employed to separate a wide range of PAHs. For example, starting at 60-80 °C, holding for 1-2 minutes, then ramping at 5-10 °C/min to 300-320 °C, and holding for a final period.
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Carrier Gas: Helium at a constant flow rate.
Typical MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Can be run in full scan mode to obtain mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target analytes. For 7H-Benzo[c]fluorene, the molecular ion at m/z 216 would be a primary target ion in SIM mode.
DNA Adduct Analysis by ³²P-Postlabeling
The ³²P-postlabeling assay is an ultrasensitive method for detecting DNA adducts formed by carcinogens like 7H-Benzo[c]fluorene.
Methodology:
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DNA Isolation and Digestion: DNA is extracted from tissues or cells of interest and enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
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Adduct Enrichment: The bulky, hydrophobic DNA adducts are often enriched from the normal nucleotides, for example, by nuclease P1 treatment which dephosphorylates normal nucleotides but not the adducted ones.
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Radiolabeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase-catalyzed transfer of ³²P from [γ-³²P]ATP.
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Chromatographic Separation: The ³²P-labeled adducts are separated from excess [γ-³²P]ATP and other components. This is typically achieved using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by high-performance liquid chromatography (HPLC).
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Detection and Quantification: The separated, radiolabeled adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of DNA adducts is expressed relative to the total amount of normal nucleotides.
